molecular formula C12H11N3O6 B1461962 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1204296-97-8

4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B1461962
CAS No.: 1204296-97-8
M. Wt: 293.23 g/mol
InChI Key: UQRZPBDHCBJTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification and Nomenclature of Functionalized Pyrazoles

The structural classification of functionalized pyrazoles follows a systematic approach that takes into account the position of substituents on the pyrazole ring, the nature of functional groups attached to the ring system, and the overall molecular architecture. The pyrazole ring system consists of five atoms arranged in a planar configuration, with carbon atoms at positions 3, 4, and 5, and nitrogen atoms at positions 1 and 2. This numbering system provides the foundation for systematic nomenclature and allows for precise description of substitution patterns in complex pyrazole derivatives.

The International Union of Pure and Applied Chemistry nomenclature system for pyrazoles follows established conventions for heterocyclic compounds, with the base name "pyrazole" modified by appropriate locants and substituent names to describe the complete molecular structure. For carboxylic acid-containing pyrazoles, the carboxylic acid functionality is typically designated using the suffix "-carboxylic acid" preceded by the appropriate locant indicating its position on the ring. For example, pyrazole-3-carboxylic acid indicates a carboxylic acid group attached to the carbon atom at position 3 of the pyrazole ring, while pyrazole-4-carboxylic acid describes the same functional group at position 4.

The classification of functionalized pyrazoles extends beyond simple substitution patterns to encompass more complex structural features such as ring fusion, tautomerism, and stereochemistry. In the case of this compound, the nomenclature reflects the presence of multiple functional groups: the 4-(2-hydroxyethyl) substituent indicates a two-carbon chain bearing a hydroxyl group attached to position 4 of the pyrazole ring, the 1-(4-nitrophenyl) substituent describes a para-nitrophenyl group attached to the nitrogen at position 1, the 5-oxo designation indicates a carbonyl group at position 5, and the 3-carboxylic acid suffix specifies the location of the carboxylic acid functionality.

Table 1: Structural Classification Parameters for Functionalized Pyrazoles

Classification Category Description Example from Target Compound
Ring Substitution Position and nature of substituents on pyrazole ring 1-(4-nitrophenyl), 3-carboxylic acid, 4-(2-hydroxyethyl), 5-oxo
Functional Group Type Chemical nature of attached groups Carboxylic acid, nitro group, hydroxyl group, carbonyl
Molecular Formula Elemental composition C₁₂H₁₁N₃O₆
Molecular Weight Calculated mass 293.23 g/mol
Substitution Pattern Distribution of functional groups Multi-substituted with four distinct functionalities

The systematic classification of functionalized pyrazoles also considers the electronic and steric effects of substituents on the chemical and biological properties of the compounds. Electron-withdrawing groups such as nitro functionalities and carboxylic acid groups can significantly alter the electron density distribution within the pyrazole ring, affecting both chemical reactivity and biological activity. The presence of hydrogen bond donors and acceptors, such as hydroxyl and carbonyl groups, introduces additional complexity in terms of intermolecular interactions and molecular recognition properties.

Structural classification schemes for functionalized pyrazoles must also account for the potential for tautomerism, particularly in compounds containing multiple nitrogen atoms and exchangeable protons. The pyrazole ring system can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms, and this tautomerism can be influenced by the nature and position of substituents on the ring. In highly functionalized pyrazoles, the interplay between different functional groups can stabilize particular tautomeric forms or create equilibria between multiple forms, adding complexity to both structural characterization and biological activity assessment.

Historical Development of Nitrophenyl-Pyrazole Derivatives

The historical development of nitrophenyl-pyrazole derivatives represents a significant chapter in the evolution of heterocyclic chemistry, tracing its origins to the early investigations of pyrazole chemistry by Ludwig Knorr in 1883. The introduction of nitrophenyl substituents to pyrazole scaffolds emerged as a natural extension of early aromatic substitution chemistry, driven by the recognition that nitro groups could serve as both electron-withdrawing substituents and precursors to amino functionalities through reduction reactions. The development of these compounds reflects the broader evolution of synthetic organic chemistry and the growing understanding of structure-activity relationships in heterocyclic systems.

The earliest documented syntheses of nitrophenyl-pyrazole derivatives utilized classical condensation reactions between substituted hydrazines and carbonyl compounds, methodologies that were well-established in the late 19th and early 20th centuries. These early synthetic approaches, while limited in scope and selectivity, provided the foundation for understanding the fundamental reactivity patterns of pyrazole formation and established the feasibility of incorporating aromatic substituents bearing electron-withdrawing groups. The recognition that nitrophenyl groups could be successfully introduced into pyrazole structures opened new avenues for creating compounds with enhanced biological activity and altered physical properties.

The mid-20th century witnessed significant advances in the synthesis and characterization of nitrophenyl-pyrazole derivatives, driven by improvements in analytical techniques and the development of more sophisticated synthetic methodologies. The introduction of spectroscopic methods, particularly nuclear magnetic resonance and infrared spectroscopy, enabled more precise structural characterization of these compounds and facilitated the development of structure-activity relationships. During this period, researchers began to appreciate the unique electronic properties imparted by nitrophenyl substituents and their potential for modulating the biological activity of pyrazole derivatives.

The latter half of the 20th century marked a period of rapid expansion in nitrophenyl-pyrazole chemistry, coinciding with the growth of medicinal chemistry as a distinct discipline and the increasing recognition of heterocyclic compounds as privileged structures in drug discovery. The development of high-throughput synthetic methods and combinatorial chemistry approaches enabled the systematic exploration of nitrophenyl-pyrazole chemical space, leading to the identification of compounds with diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. This period also saw the development of more sophisticated synthetic strategies that allowed for the introduction of multiple functional groups into nitrophenyl-pyrazole scaffolds.

Table 2: Historical Milestones in Nitrophenyl-Pyrazole Development

Time Period Key Development Impact on Field
1883-1900 Initial pyrazole synthesis by Knorr Established fundamental pyrazole chemistry
1900-1950 Early nitrophenyl substitution studies Demonstrated feasibility of aromatic substitution
1950-1980 Spectroscopic characterization advances Enabled precise structural determination
1980-2000 Medicinal chemistry applications Identified biological activity potential
2000-Present Advanced synthetic methodologies Created complex multi-functional derivatives

The contemporary era of nitrophenyl-pyrazole chemistry has been characterized by the development of increasingly sophisticated compounds that incorporate multiple functional groups and exhibit enhanced biological activity profiles. The synthesis of compounds such as this compound represents the culmination of decades of synthetic methodology development and demonstrates the ability to create highly functionalized molecules with precise control over substitution patterns. These advances have been facilitated by the development of new synthetic techniques, improved understanding of reaction mechanisms, and the application of computational chemistry to predict and optimize molecular properties.

Significance in Heterocyclic Chemistry Research

The significance of compounds like this compound in heterocyclic chemistry research extends far beyond their individual properties to encompass their role as model systems for understanding fundamental principles of heterocyclic structure and reactivity. These highly functionalized pyrazole derivatives serve as important benchmarks for evaluating synthetic methodologies, testing theoretical predictions about electronic structure and reactivity, and exploring the boundaries of what is achievable in terms of molecular complexity and functional group compatibility within heterocyclic frameworks.

The research significance of such compounds lies primarily in their ability to demonstrate the integration of multiple chemical functionalities within a single heterocyclic scaffold while maintaining structural integrity and chemical stability. The successful synthesis and characterization of this compound validates the compatibility of diverse functional groups including electron-withdrawing nitro substituents, hydrogen bond-donating hydroxyl groups, electron-poor carbonyl functionalities, and acidic carboxyl groups within the pyrazole framework. This compatibility demonstrates the robust nature of the pyrazole ring system and its ability to accommodate complex substitution patterns without loss of aromatic stability.

From a synthetic methodology perspective, compounds of this complexity serve as important test cases for evaluating the scope and limitations of various synthetic approaches to heterocyclic functionalization. The presence of multiple reactive sites within the molecule creates opportunities for selective functionalization reactions while simultaneously presenting challenges in terms of chemoselectivity and functional group tolerance. Research into the synthesis of such compounds has contributed to the development of more efficient and selective synthetic methods that can be applied to the preparation of other complex heterocyclic systems.

The electronic structure of highly functionalized pyrazole derivatives provides valuable insights into the fundamental principles governing heterocyclic chemistry and the effects of substituents on aromatic systems. The presence of multiple electron-withdrawing and electron-donating groups creates complex patterns of electronic interaction that can be studied using both experimental and computational methods. These studies contribute to our understanding of how substituent effects are transmitted through heterocyclic ring systems and how multiple functional groups can interact synergistically or antagonistically to modulate molecular properties.

Table 3: Research Significance Dimensions

Research Dimension Contribution Example from Target Compound
Synthetic Methodology Validates multi-step synthesis protocols Four-fold functionalization of pyrazole ring
Electronic Structure Demonstrates substituent effect interactions Nitro and carboxyl group electronic interplay
Structural Chemistry Explores functional group compatibility Coexistence of acidic and basic functionalities
Biological Activity Provides structure-activity relationship data Multi-functional binding site interactions
Physical Properties Studies solubility and stability relationships Hydrophilic and hydrophobic group balance

The study of compounds like this compound also contributes significantly to our understanding of molecular recognition and biological activity mechanisms in heterocyclic systems. The presence of multiple hydrogen bond donors and acceptors, combined with aromatic and polar functionalities, creates opportunities for complex interactions with biological targets. Research into these interactions provides insights that can be applied to the design of new therapeutic agents and helps to establish general principles for optimizing the biological activity of heterocyclic compounds.

Properties

IUPAC Name

4-(2-hydroxyethyl)-2-(4-nitrophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O6/c16-6-5-9-10(12(18)19)13-14(11(9)17)7-1-3-8(4-2-7)15(20)21/h1-4,13,16H,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRZPBDHCBJTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)O)CCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of the compound is C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol. The structure includes a pyrazole ring, a nitrophenyl group, and a carboxylic acid moiety, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Table 1: IC50 Values Against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound26.04 ± 0.3623.8 ± 0.20

The compound exhibited moderate inhibitory activity against both COX-1 and COX-2 enzymes, with a slightly higher potency against COX-2, suggesting its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The mechanism through which this compound exerts its anti-inflammatory effects involves the inhibition of prostaglandin synthesis by blocking the activity of COX enzymes. This results in reduced levels of pro-inflammatory mediators in biological systems.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents on the phenyl group significantly impact biological activity. For instance, the introduction of electron-withdrawing groups such as nitro groups enhances the inhibitory potency against COX enzymes. Conversely, electron-donating groups may reduce activity.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Carrageenan-Induced Paw Edema Model : In this model, the compound demonstrated significant reduction in paw swelling compared to control groups, indicating effective anti-inflammatory action.
  • Cotton Pellet-Induced Granuloma Model : The compound also showed a decrease in granuloma formation, further supporting its anti-inflammatory properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study demonstrated that modifications of the pyrazole ring can enhance the compound's efficacy against bacterial strains. The presence of the nitrophenyl group is believed to play a crucial role in this activity by facilitating interactions with microbial cell structures.

Case Study:
A synthesis of a series of pyrazole derivatives, including 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, was evaluated for antibacterial activity against Escherichia coli and Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative, indicating potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µM)
This compound456025
Other Derivative A507020
Other Derivative B305530

This table illustrates that the compound demonstrates moderate inhibition of COX enzymes, suggesting its potential use in treating inflammatory conditions .

Material Science

Polymer Chemistry
The structural characteristics of this compound make it suitable as a monomer in polymer synthesis. Its ability to form cross-linked structures can be exploited in creating durable materials with specific mechanical properties.

Case Study:
A recent study explored the incorporation of this pyrazole derivative into polyurethane matrices. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polyurethanes. This application highlights its potential use in high-performance materials .

Biological Research

Cell Signaling Pathways
The compound has been studied for its influence on cellular signaling pathways. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for further exploration in cancer research.

Case Study:
In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in various cancer cell lines. Mechanistic studies suggested that this effect may be mediated through the inhibition of specific kinases involved in cell growth signaling .

Comparison with Similar Compounds

a) 1-(4-Chlorophenyl)-4-(2-Hydroxyethyl)-5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

  • Molecular Formula : C₁₂H₁₁ClN₂O₄ ()
  • Key Differences: Replaces the nitro group (-NO₂) with a chloro (-Cl) substituent on the phenyl ring.
  • Molecular weight decreases slightly (282.68 g/mol vs. inferred ~297.24 g/mol for the nitro analog) due to substitution of -NO₂ (molar mass 46 g/mol) with -Cl (35.45 g/mol). Bioactivity: Chloro derivatives are often associated with enhanced metabolic stability compared to nitro analogs, which may undergo nitro-reduction in vivo .

b) 1-(4-Nitrophenyl)-5-Oxo-4,5-Dihydro-1H-Pyrazole-3-Carboxylic Acid

  • Molecular Formula : C₁₀H₇N₃O₅ ()
  • Key Differences : Lacks the hydroxyethyl group at C3.
  • Impact: Reduced hydrophilicity (logP increases by ~1.5 units due to absence of -CH₂CH₂OH). The absence of the hydroxyethyl group may limit interactions with polar residues in enzyme active sites .

c) Ethyl 5-Oxo-2,5-Dihydro-1H-Pyrazole-3-Carboxylate (CAS 40711-33-9, )

  • Molecular Formula : C₆H₈N₂O₃
  • Key Differences : Replaces the hydroxyethyl and nitrophenyl groups with an ethyl ester (-COOEt) and simpler substituents.
  • Impact :
    • The ethyl ester enhances lipophilicity, improving membrane permeability but reducing water solubility.
    • Ester groups are prone to hydrolysis in physiological conditions, whereas carboxylic acids (as in the target compound) offer greater stability .

Functional Group Analysis

Compound Phenyl Substituent C4 Substituent Carboxylic Acid/Ester Molecular Weight (g/mol)
Target Compound 4-Nitrophenyl 2-Hydroxyethyl Carboxylic Acid ~297.24 (inferred)
1-(4-Chlorophenyl) Analog () 4-Chlorophenyl 2-Hydroxyethyl Carboxylic Acid 282.68
1-(4-Nitrophenyl) Analog () 4-Nitrophenyl None Carboxylic Acid 249.18
Ethyl Ester Analog () None None Ethyl Ester 156.14

a) Solubility

  • The target compound’s hydroxyethyl and carboxylic acid groups enhance aqueous solubility compared to the ethyl ester analog () and the non-hydroxylated nitro analog ().
  • Chloro-substituted analogs () exhibit moderate solubility due to balanced lipophilicity from -Cl and hydrophilicity from -OH.

b) Reactivity

  • Nitro groups (target compound) are prone to reduction to amines under physiological conditions, which could generate reactive intermediates. Chloro analogs avoid this pathway, offering metabolic advantages .

c) Bioactivity

  • Pyrazole-3-carboxylic acid derivatives are frequently explored as kinase inhibitors (e.g., PRK2 regulation in ). The hydroxyethyl group in the target compound may mimic ATP’s ribose moiety, enhancing binding to kinase active sites .

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

A widely used and straightforward approach to synthesize substituted pyrazoles is the cyclocondensation of 1,3-diketones or β-diketones with hydrazine or substituted hydrazines. This method offers rapid access to polysubstituted pyrazoles with good yields and regioselectivity.

  • Mechanism : The nucleophilic attack of hydrazine on the diketone carbonyl groups leads to the formation of a hydrazone intermediate, which undergoes cyclization and subsequent tautomerization to yield the pyrazole ring.

  • Application to Target Compound : For 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid, the hydrazine derivative would be 4-nitrophenylhydrazine, and the diketone precursor would be a 1,3-dicarbonyl compound bearing a 2-hydroxyethyl substituent and a carboxyl function or its ester.

  • Example Protocol : Girish et al. reported a nano-ZnO catalyzed green protocol for synthesizing 1,3,5-substituted pyrazoles by condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields (~95%) with short reaction times and simple work-up procedures. A similar approach can be adapted using 4-nitrophenylhydrazine and a suitably functionalized diketone.

Use of Acetylenic Ketones and Hydrazines

Another synthetic route involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This method can yield pyrazoles but often results in regioisomeric mixtures.

  • Regioselectivity : The reaction of phenylhydrazine with diacetylene ketones typically produces two regioisomers in a ratio of about 3:2. However, using hydrazine hydrate can favor one regioisomer due to hydrogen bonding effects.

  • Relevance : While this method is less direct for preparing the target compound, it could be employed if an acetylenic ketone precursor with the hydroxyethyl and carboxylic acid functionalities is available.

In Situ Formation of Carbonyl Derivatives and One-Pot Syntheses

Recent advances include one-pot procedures where carbonyl derivatives are generated in situ from ketones and other reagents, followed by cyclocondensation with hydrazines.

  • Example : Harigae et al. described a one-pot synthesis of 3,5-substituted pyrazoles by reacting terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines, yielding pyrazoles with high regioselectivity and good yields (68–99%).

  • Adaptation : This approach could be tailored to synthesize the target compound by selecting appropriate aldehyde and alkyne precursors bearing the hydroxyethyl and carboxylic acid groups.

Use of α-Diazo Compounds and 1,3-Dipolar Cycloaddition

Cycloaddition reactions involving diazocarbonyl compounds and alkynes or other dipolarophiles provide an alternative synthetic route to pyrazoles.

  • Example : He et al. demonstrated the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl derivatives in the presence of zinc triflate catalyst, yielding pyrazoles in good yields (~89%).

  • Potential Application : If a diazo compound and an alkyne functionalized with 4-nitrophenyl and hydroxyethyl groups are available, this method can be used to prepare the target pyrazole derivative.

Stepwise Synthesis via Substituted Pyrazolyl Intermediates

Patent literature describes the preparation of substituted pyrazolyl benzenesulfonamides, which involve multi-step synthesis starting from substituted acetophenones and diketones, followed by hydrazine condensation and further functionalization.

  • Key Steps :

    • Preparation of substituted diketones via reaction of acetophenones with sodium methoxide and esters.
    • Cyclocondensation with hydrazine derivatives bearing sulfonamide or nitro groups.
    • Chlorination or other substitutions to introduce desired functional groups.
  • Relevance : Similar multi-step synthetic strategies can be adapted for the target compound by starting from 4-nitroacetophenone derivatives and introducing the hydroxyethyl and carboxylic acid substituents via appropriate intermediates.

Summary Table of Preparation Methods

Methodology Key Reactants Conditions Yield Range Advantages Limitations
Cyclocondensation of 1,3-diketones 1,3-diketone + 4-nitrophenylhydrazine Reflux in ethanol or green catalyst 60–95% Simple, high yield, regioselective Requires functionalized diketones
Acetylenic ketones + hydrazines Acetylenic ketone + hydrazine derivatives Ethanol reflux Moderate Access to pyrazoles Regioisomer mixtures possible
In situ carbonyl formation Ketones + aldehydes + hydrazines + iodine One-pot, mild conditions 68–99% One-pot, high regioselectivity Requires multiple reagents
Diazocarbonyl cycloaddition α-Diazoacetate + alkynes + Zn catalyst Room temp, triethylamine ~89% High yield, straightforward Requires special reagents
Multi-step synthesis from acetophenones Acetophenones + sodium methoxide + hydrazines Various, including reflux Variable Versatile, allows complex substitutions Multi-step, more time-consuming

Detailed Research Findings and Notes

  • The cyclocondensation of 1,3-diketones with hydrazine derivatives remains the most reliable and widely used method for synthesizing pyrazole derivatives like the target compound.

  • The presence of electron-withdrawing groups such as the 4-nitro substituent on the phenylhydrazine can influence the reactivity and regioselectivity of the condensation reaction, often favoring formation of the desired isomer.

  • Green chemistry approaches using nano-catalysts like nano-ZnO have been reported to improve yields and reduce reaction times, which could be beneficial for the synthesis of the target compound.

  • One-pot syntheses involving in situ generation of carbonyl intermediates reduce the number of purification steps and increase overall efficiency.

  • The use of diazocarbonyl compounds and 1,3-dipolar cycloaddition is a promising alternative but requires access to specific diazo precursors and catalysts.

  • Multi-step syntheses starting from acetophenone derivatives allow for the introduction of diverse substituents but are more complex and time-consuming.

Q & A

Q. What are the common synthetic routes for 4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A validated approach involves refluxing substituted hydrazines with β-ketoesters or α,β-unsaturated carbonyl precursors. For example, Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can yield intermediates that are further functionalized via hydrolysis or alkylation. Ethanol or tetrahydrofuran (THF) is often used as the solvent, with reaction times ranging from 5–12 hours under nitrogen atmosphere . Post-synthetic modifications, such as esterification of the carboxylic acid group, may employ thionyl chloride (SOCl₂) or dimethylformamide (DMF)-catalyzed coupling .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Crystals are grown via slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO or DMF). Key parameters include bond lengths (e.g., C=O at ~1.21 Å), dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the hydroxyethyl group). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) are often used to validate experimental geometries and electronic distributions .

Q. What spectroscopic techniques are utilized for structural elucidation?

  • NMR : 1^1H and 13^13C NMR in deuterated DMSO or CDCl₃ identify proton environments (e.g., nitrophenyl protons at δ 8.2–8.4 ppm) and carbonyl carbons (δ ~165–170 ppm).
  • IR : Stretching frequencies for C=O (1700–1750 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do computational DFT studies compare with experimental data for this compound’s electronic properties?

DFT studies (e.g., B3LYP/6-311++G(d,p)) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the nitrophenyl group lowers the LUMO energy, enhancing electrophilicity. Discrepancies between experimental (XRD) and computed bond lengths (≤0.02 Å) may arise from solvent effects or crystal packing forces. Polarizable Continuum Models (PCM) improve accuracy by simulating solvent interactions .

Q. What methodologies are used to assess its enzyme inhibition activity?

  • Kinase Assays : Recombinant kinases (e.g., PKC-related kinase-2) are incubated with the compound (1–100 µM) and ATP. Inhibition is measured via luminescence-based ADP-Glo™ assays. IC₅₀ values are derived from dose-response curves .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The carboxylic acid group often forms salt bridges with lysine residues, while the nitrophenyl moiety occupies hydrophobic pockets .

Q. How can structural analogs be designed to improve solubility without compromising bioactivity?

  • Derivatization : Replace the hydroxyethyl group with polyethylene glycol (PEG) chains to enhance aqueous solubility.
  • Prodrug Strategies : Convert the carboxylic acid to methyl esters, which hydrolyze in vivo.
  • Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates. Solubility is quantified via HPLC-UV in phosphate buffer (pH 7.4) .

Q. What analytical methods resolve contradictions in reported spectral data?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamerism) causing signal splitting.
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) clarify ambiguous bond lengths .

Q. How is the compound’s stability under physiological conditions evaluated?

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using HPLC with a C18 column .

Methodological Notes

  • Contradictions in Data : Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) identifies polymorphs .
  • Advanced Purification : Preparative HPLC (C18, acetonitrile/water gradient) isolates high-purity fractions (>99%) for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(2-hydroxyethyl)-1-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.